5-Bromo-3-pentyloxyphenylboronic acid
Description
5-Bromo-3-pentyloxyphenylboronic acid is a boronic acid derivative featuring a bromine substituent at the 5-position and a pentyloxy group at the 3-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, where the pentyloxy group may enhance solubility in organic solvents compared to shorter-chain analogs.
Properties
IUPAC Name |
(3-bromo-5-pentoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZSUYTZYXCKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246521 | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-33-0 | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-pentyloxyphenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-bromo-3-pentyloxybenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-pentyloxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts for Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
Organic Synthesis
5-Bromo-3-pentyloxyphenylboronic acid is primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds. This reaction is essential for constructing complex organic molecules.
Key Reactions:
- Suzuki-Miyaura Coupling : Coupling with aryl or vinyl halides using palladium catalysts to produce biaryl compounds.
- Oxidation : Conversion to phenolic compounds using oxidizing agents.
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reaction Conditions:
| Reaction Type | Common Catalysts | Bases | Solvents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium acetate/chloride | Potassium carbonate/sodium hydroxide | Tetrahydrofuran (THF)/Dimethylformamide (DMF) |
Medicinal Chemistry
In medicinal chemistry, this compound plays a vital role due to its ability to act as a reversible covalent inhibitor of enzymes. This property is particularly important in drug development for targeting specific biological pathways.
Applications:
- Drug Design : Utilized in the synthesis of pharmaceutical intermediates and bioactive compounds.
- Enzyme Inhibition Studies : Investigated for its potential to inhibit proteases and other enzymes critical for disease progression.
Material Science
The compound is also significant in material science, where it contributes to the development of functional materials, including polymers and dendrimers. The boronic acid group facilitates cross-linking reactions, enhancing material properties.
Applications:
- Polymer Synthesis : Used in creating boron-containing polymers that exhibit unique mechanical and thermal properties.
- Dendritic Structures : Employed in synthesizing dendrimers with tailored functionalities for applications in nanotechnology.
Biological Research
In biological research, this compound is used to study boron-containing biomolecules and their interactions with biological systems. Its unique structure allows researchers to explore its effects on cellular processes.
Applications:
- Boron-Based Biomolecules : Investigated for their roles in biological systems and potential therapeutic applications.
- Cellular Interaction Studies : Used to understand how boron compounds interact with cellular targets.
Mechanism of Action
The mechanism of action of 5-Bromo-3-pentyloxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
The boronic acid group can also interact with biological targets, such as enzymes, through reversible covalent bonding with active site residues, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 5-bromo-3-pentyloxyphenylboronic acid with related bromophenylboronic acids, highlighting structural differences and their implications:
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| This compound | - | C₁₁H₁₄BBrO₃* | Br (5), pentyloxy (3) | ~308.0 (estimated) | High lipophilicity, moderate reactivity |
| 3-Bromo-5-hydroxyphenylboronic acid | 2096341-66-9 | C₆H₆BBrO₃ | Br (3), hydroxyl (5) | 233.8 | Polar, hydrogen-bonding capability |
| 3-Bromo-5-(hydroxymethyl)phenylboronic acid | 2738908-43-3 | C₇H₈BBrO₃ | Br (3), hydroxymethyl (5) | 247.9 | Moderate polarity, reactive -CH₂OH group |
| (3-Bromo-5-methylphenyl)boronic acid | 221006-71-9 | C₇H₈BBrO₂ | Br (3), methyl (5) | 215.9 | Low polarity, steric hindrance |
| 5-Bromo-2-methoxyphenylboronic acid | 89694-45-1 | C₇H₈BBrO₃ | Br (5), methoxy (2) | 233.8 | Electron-donating group, moderate lipophilicity |
| (3-Bromo-5-formylphenyl)boronic acid | 157866-06-3 | C₇H₆BBrO₃ | Br (3), formyl (5) | 229.8 | Electron-withdrawing group, high reactivity |
*Estimated based on pinacol ester data from .
Key Observations:
- Lipophilicity : The pentyloxy group in the target compound enhances lipophilicity compared to hydroxyl (), hydroxymethyl (), or methoxy () analogs, making it more soluble in organic solvents like THF or toluene .
- Reactivity : Electron-withdrawing groups (e.g., formyl in CAS 157866-06-3) increase boronic acid reactivity in cross-coupling reactions, while electron-donating groups (e.g., pentyloxy) may reduce it slightly due to decreased electrophilicity of the boron atom .
- Steric Effects : Bulky substituents like pentyloxy or pyrrolidine-1-carbonyl (CAS 2121514-36-9, ) can hinder coupling efficiency in sterically demanding reactions .
Commercial Availability and Purity
Research Findings and Trends
- Electronic Effects : Methoxy and pentyloxy groups (electron-donating) stabilize the boronic acid via resonance but may slow coupling kinetics compared to electron-deficient analogs like formyl-substituted derivatives .
- Solubility Trends: Longer alkoxy chains (e.g., pentyloxy vs. methoxy) improve solubility in non-polar solvents, as seen in the use of pinacol esters for homogeneous reaction conditions .
- Steric Challenges : Bulky substituents require tailored catalysts. For instance, employs Pd(PPh₃)₄ for similar substrates, but steric hindrance in the target compound might necessitate bulkier ligands (e.g., SPhos) .
Biological Activity
5-Bromo-3-pentyloxyphenylboronic acid is a boronic acid derivative characterized by its unique chemical structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 286.96 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.96 g/mol |
| Purity | Min. 95% |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Anticancer Properties
Recent studies have indicated that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism of action is primarily attributed to their ability to inhibit proteasomes and modulate protein interactions critical for cell cycle regulation and apoptosis.
-
Cell Line Studies :
- In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. These studies typically measure the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
- For instance, related compounds have demonstrated IC50 values as low as 2.93 µM against MCF-7 cells, suggesting robust anticancer activity .
-
Mechanisms of Action :
- The pro-apoptotic effects are often mediated through the activation of caspases (caspase-3 and caspase-9), which play crucial roles in the apoptotic cascade. Increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed, indicating a shift towards apoptosis .
- Cell cycle analysis reveals that these compounds can induce cell cycle arrest at the G2/M phase, further corroborating their potential as anticancer agents.
Other Biological Activities
Beyond anticancer properties, boronic acids are being explored for their roles in other biological processes:
- Enzyme Inhibition : They can act as inhibitors of certain enzymes involved in metabolic pathways, which may have implications for diseases such as diabetes and obesity.
- Targeting Protein Interactions : Their ability to form reversible covalent bonds with diols makes them useful in modulating protein interactions that are critical for various cellular functions.
Study on Anticancer Activity
A recent publication focused on the synthesis and evaluation of various boronic acid derivatives, including this compound. The study highlighted:
- Synthesis Methodology : The compound was synthesized through a series of reactions involving bromination and subsequent coupling with pentyloxy groups.
- Biological Evaluation : The synthesized compound was evaluated against several cancer cell lines, revealing promising results in terms of both potency and selectivity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with specific targets such as VEGFR-2, a key player in angiogenesis. These studies suggest that the compound can effectively bind to the active site of VEGFR-2, potentially inhibiting its activity and thereby affecting tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
